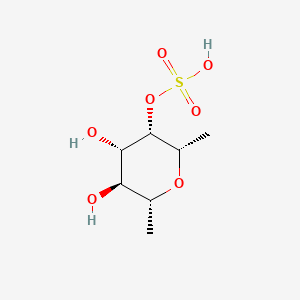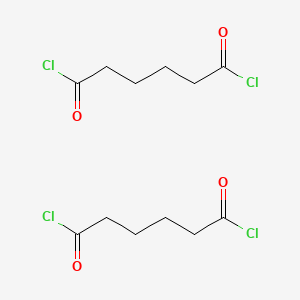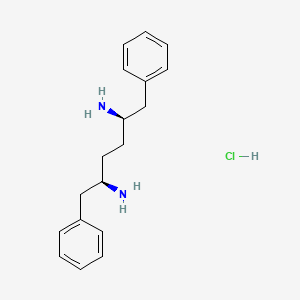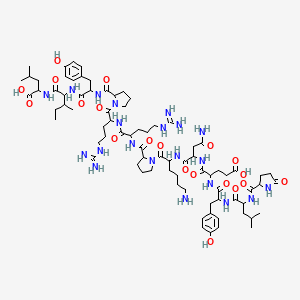
(2S,3S,4S,5S,6R)-4,5-Dihydroxy-2,6-dimethyltetrahydro-2H-pyran-3-yl hydrogen sulfate
Vue d'ensemble
Description
Fucoidan is a sulfated polysaccharide primarily found in various species of brown seaweed, including Ascophyllum nodosum. This compound is composed mainly of fucose, along with other monosaccharides such as galactose, xylose, mannose, rhamnose, and glucuronic acid . Fucoidan has garnered significant attention due to its diverse biological activities, including anticoagulant, anti-inflammatory, antitumoral, and antiviral properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The extraction of fucoidan from Ascophyllum nodosum typically involves several steps. One common method is the use of dilute acid at ambient or slightly elevated temperatures . Another method involves ultrasound-assisted extraction, which has been shown to be more efficient compared to heat-assisted extraction . The extraction process can be optimized by adjusting parameters such as extraction time, ultrasonic amplitude, pH, liquid-to-raw-material ratio, and particle size .
Industrial Production Methods: In an industrial setting, a biorefinery approach can be employed to produce fucoidan along with other valuable products such as alginate sodium, sugars, and biochar . This method involves a microwave-assisted step-by-step process that enhances the yield and purity of fucoidan.
Analyse Des Réactions Chimiques
Types of Reactions: Fucoidan undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be desulfated, methylated, and subjected to hydrolysis .
Common Reagents and Conditions: Common reagents used in these reactions include dilute acids for hydrolysis, methylating agents for methylation, and oxidizing agents for oxidation . The conditions for these reactions vary depending on the desired outcome, such as temperature, pH, and reaction time.
Major Products: The major products formed from these reactions include desulfated fucoidan, methylated fucoidan, and various oligosaccharides .
Applications De Recherche Scientifique
Fucoidan from Ascophyllum nodosum has a wide range of applications in scientific research:
Chemistry: Fucoidan is used as a model compound for studying the structure and function of sulfated polysaccharides.
Biology: It is known to modulate immune responses and has been studied for its effects on gut microbiota.
Industry: It is used in the food and pharmaceutical industries for its bioactive properties.
Mécanisme D'action
Fucoidan exerts its effects through various molecular mechanisms. It inhibits tumorigenesis by prompting cell cycle arrest and apoptosis, blocking metastasis and angiogenesis, and modulating physiological signaling molecules . In the context of inflammation, fucoidan blocks the TLR/NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines . Additionally, it enhances the expression of scavenger receptor B type 1, cholesterol 7 alpha-hydroxylase A1, and peroxisome proliferator-activated receptor (PPAR)-α, contributing to lipid metabolism and clearance .
Comparaison Avec Des Composés Similaires
Fucoidan from Ascophyllum nodosum can be compared with fucoidans from other brown seaweeds such as Laminaria japonica and Kjellmaniella crassifolia . While all these fucoidans share a common backbone of fucose units, they differ in their sulfate content, molecular weight, and specific monosaccharide composition . For example, Laminaria japonica-derived fucoidan has higher sulfate and glucuronic acid content compared to Ascophyllum nodosum-derived fucoidan . These structural differences contribute to their distinct biological activities and potential therapeutic applications .
Propriétés
IUPAC Name |
[(2S,3S,4S,5S,6R)-4,5-dihydroxy-2,6-dimethyloxan-3-yl] hydrogen sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O7S/c1-3-5(8)6(9)7(4(2)13-3)14-15(10,11)12/h3-9H,1-2H3,(H,10,11,12)/t3-,4+,5-,6+,7-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLMDZXKCTWKRSQ-IBISWUOJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)C)OS(=O)(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)C)OS(=O)(=O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![disodium;(3Z)-6-oxo-3-[(4-sulfonatophenyl)hydrazinylidene]cyclohexa-1,4-diene-1-carboxylate](/img/structure/B8055076.png)

![2-amino-4-[[(3R)-3-amino-3-carboxypropyl]disulfanyl]butanoic acid](/img/structure/B8055087.png)










